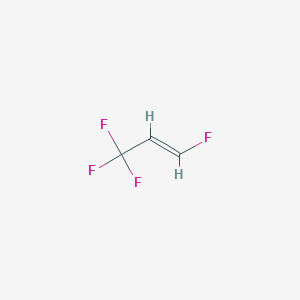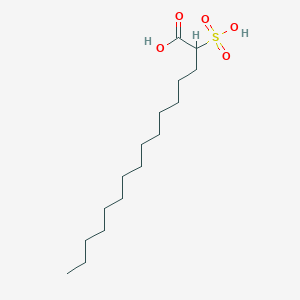
2-sulfopalmitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-sulfopalmitic acid can be synthesized through the sulfonation of palmitic acid. The process typically involves the reaction of palmitic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods: On an industrial scale, 2-sulphopalmitic acid can be produced using continuous flow reactors to ensure consistent quality and yield. The sulfonation process is optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-sulfopalmitic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-sulfopalmitic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of detergents, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-sulphopalmitic acid involves its interaction with cell membranes and proteins. The sulfonic acid group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of biological molecules. This interaction can modulate membrane fluidity and protein function, leading to various biological effects. The compound’s ability to form micelles and vesicles also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Palmitic Acid: A saturated fatty acid with a similar carbon chain length but lacking the sulfonic acid group.
Stearic Acid: Another saturated fatty acid with a longer carbon chain.
Lauric Acid: A shorter-chain fatty acid with different chemical properties.
Uniqueness: 2-sulfopalmitic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in water and its ability to interact with biological molecules, making it valuable for various applications that other similar fatty acids cannot fulfill.
Propiedades
Número CAS |
1782-10-1 |
|---|---|
Fórmula molecular |
C16H32O5S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21) |
Clave InChI |
CJAJEZSCULAKCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
Key on ui other cas no. |
1782-10-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


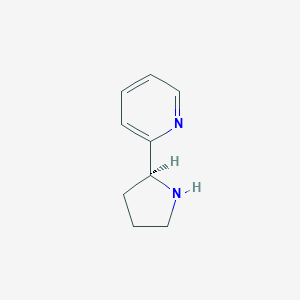
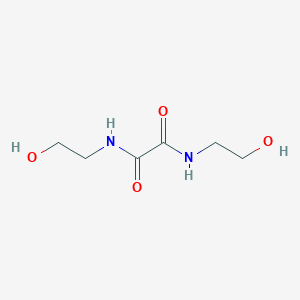
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)

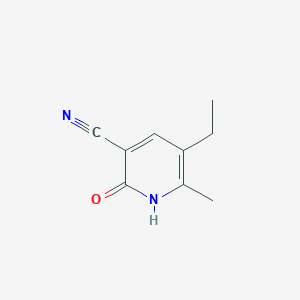
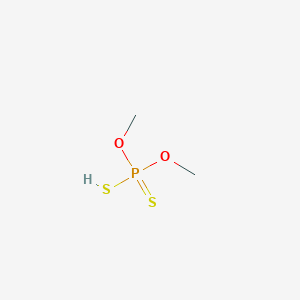
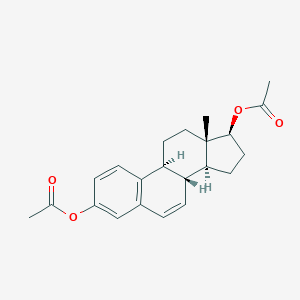
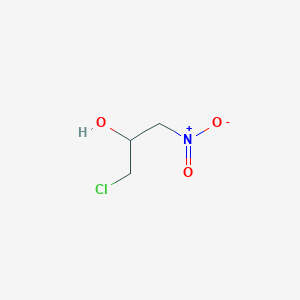
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
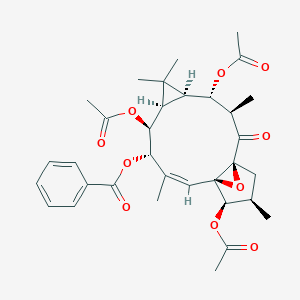
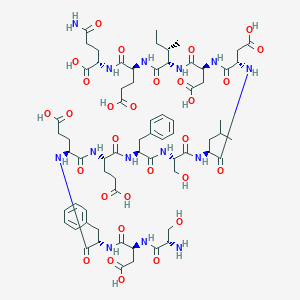
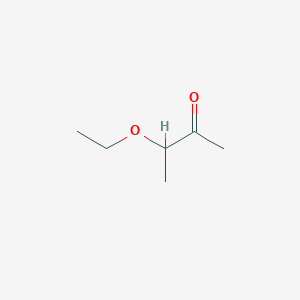
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
